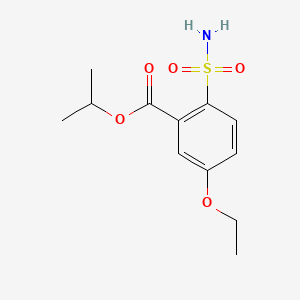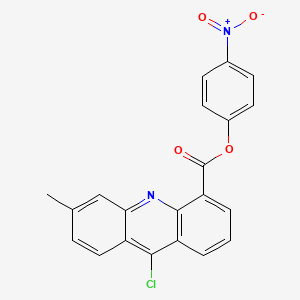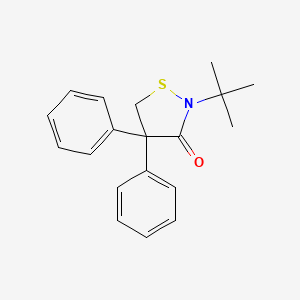
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is a heterocyclic compound that contains a thiazolidine ring This compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of tert-butylamine, benzaldehyde, and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form interactions with biological molecules, leading to various effects. The compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: A simpler analog with a similar ring structure but without the tert-butyl and phenyl groups.
Thiazolidin-4-one: Another related compound with a carbonyl group at the fourth position.
Thiazolidinediones: A class of compounds with similar ring structures used in diabetes treatment.
Uniqueness
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the presence of the tert-butyl and phenyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
79250-30-9 |
|---|---|
Molekularformel |
C19H21NOS |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-tert-butyl-4,4-diphenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H21NOS/c1-18(2,3)20-17(21)19(14-22-20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
KOGUEQGHOWHTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(CS1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
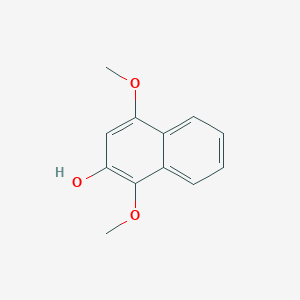
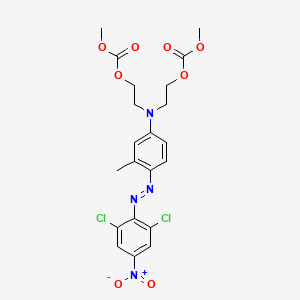
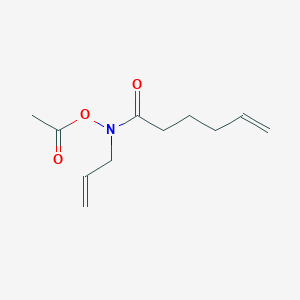
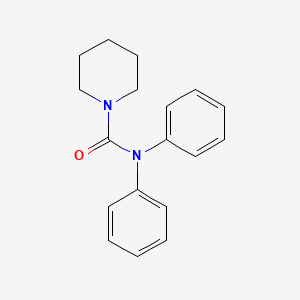
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)

